molecular formula C10H9F3OS B2598749 1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone CAS No. 752132-36-8

1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone

Cat. No.: B2598749
CAS No.: 752132-36-8
M. Wt: 234.24
InChI Key: JKIGBFQFJZWTGU-UHFFFAOYSA-N
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Description

1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone is an organic compound characterized by the presence of a methylsulfanyl group and a trifluoromethyl group attached to a phenyl ring, with an ethanone moiety.

Preparation Methods

The synthesis of 1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone typically involves the reaction of 2-methylsulfanyl-5-trifluoromethyl-benzene with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, particularly those involved in oxidative and reductive processes. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .

Comparison with Similar Compounds

1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone can be compared with other similar compounds such as:

  • 1-(2-Methylsulfanyl-4-trifluoromethyl-phenyl)-ethanone
  • 1-(2-Methylsulfanyl-5-difluoromethyl-phenyl)-ethanone
  • 1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-propanone

These compounds share similar structural features but differ in the position or nature of the substituents.

Properties

IUPAC Name

1-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3OS/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIGBFQFJZWTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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